2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide
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Overview
Description
The compound “2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide” is a complex organic molecule that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The molecule also contains an ethoxyphenyl group and an acetohydrazide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, along with the ethoxyphenyl and acetohydrazide groups. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxadiazole ring, which is known to participate in various chemical reactions . The ethoxyphenyl and acetohydrazide groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For instance, the presence of the ethoxy group could potentially increase the compound’s solubility in organic solvents .Scientific Research Applications
Chemical Synthesis
This compound is used in the chemical synthesis of various derivatives . It is often used as a starting material in the synthesis of Schiff base derivatives . The process involves dissolving the compound in methanol and adding various substituted aldehydes .
Biological Activity
Hydrazide-hydrazone compounds, such as this one, have been reported to exhibit a range of bioactivities. These include antibacterial, anticonvulsant, antimalarial, analgesic, anti-inflammatory, antiplatelet, antifungal, antituberculosis, and anticancer activities .
β-Glucuronidase Inhibition
Phenoxyacetohydrazide Schiff base analogs, which can be synthesized from this compound, have been studied for their β-glucuronidase inhibition potential . Some of these analogs have shown promising β-glucuronidase inhibition activity, better than the standard (D-saccharic acid-1,4-lactone) .
Drug Design
The hydrazone moiety present in phenylhydrazone derivatives, including this compound, has been proposed as a pharmacophoric character in the inhibition of cyclooxygenase . This suggests its potential use in drug design.
Metal Complexes
Hydrazide-hydrazone compounds are key compounds for the formation of metal complexes . This suggests that this compound could be used in the synthesis of such complexes.
Organocatalysis
Hydrazide-hydrazone compounds are also used in organocatalysis . This indicates that this compound could potentially be used as a catalyst in organic reactions.
Mechanism of Action
Target of Action
It’s known that 1,3,4-oxadiazole derivatives have shown promising results when combined with outstanding oxadiazole scaffolds, which selectively interact with nucleic acids, enzymes, and globular proteins .
Mode of Action
1,3,4-oxadiazole derivatives have been found to exhibit a variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases, contributing to their antiproliferative effects .
Biochemical Pathways
1,3,4-oxadiazole derivatives have been found to target various enzymes (thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .
Result of Action
1,3,4-oxadiazole derivatives have been found to exhibit antiproliferative effects, suggesting that they may inhibit cell growth and proliferation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-2-18-9-5-3-8(4-6-9)12-16-15-11(19-12)7-10(17)14-13/h3-6H,2,7,13H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNFZZPXABPIOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide |
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